molecular formula C17H19N3O2S B2804048 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 954635-78-0

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2804048
CAS No.: 954635-78-0
M. Wt: 329.42
InChI Key: HEIUOUXQQFIUMW-UHFFFAOYSA-N
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Description

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a central urea moiety flanked by two distinct substituents: a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group and a thiophen-2-ylmethyl group.

Properties

IUPAC Name

1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16-9-13(12-20(16)14-5-2-1-3-6-14)10-18-17(22)19-11-15-7-4-8-23-15/h1-8,13H,9-12H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIUOUXQQFIUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound notable for its potential biological activities. This compound, which belongs to the class of urea derivatives, has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O2C_{18}H_{19}N_{3}O_{2} with a molecular weight of 309.4 g/mol. The structure features a pyrrolidinone ring and a thiophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight309.4 g/mol
CAS Number954610-05-0

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammation. This interaction could potentially modulate pathways involved in tumor progression and immune response.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrrolidine derivatives have shown promising results against various cancer cell lines, including leukemia and breast cancer cells .

In vitro assays revealed that these compounds can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents. The specific pathways through which they exert their effects include the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. In particular, it shows promise as an autotaxin inhibitor, which could be beneficial in treating conditions characterized by excessive autotaxin activity, such as cancer and fibrosis . The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Studies

  • Study on Antileukemic Activity : A study investigated the synthesis and biological evaluation of pyrrolidinedione-thiazolidinone hybrids, which included derivatives similar to the target compound. The results indicated that certain modifications led to enhanced cytotoxicity against leukemia cell lines, highlighting the importance of structural variations in biological activity .
  • Enzyme Interaction Studies : Another research effort focused on the interaction between urea derivatives and autotaxin. The findings suggested that modifications to the thiophenyl group significantly influenced the binding affinity and inhibition potency against autotaxin, suggesting a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives

Compound Name / ID Key Substituents Biological Activity Key Findings References
Target Compound: 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea Pyrrolidinone, thiophen-2-ylmethyl Not explicitly reported (inferred: possible kinase or enzyme inhibition) Thiophene enhances lipophilicity; pyrrolidinone may influence binding conformation. N/A
Compound 7f (1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) Azetidinone, 4-nitrophenyl, phenothiazine Antibacterial Nitro group enhances antibacterial potency; phenothiazine contributes to redox activity.
Compound 4j (1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) Azetidinone, 3-chlorophenyl, phenothiazine Antimycobacterial (10 µg/ml) Chloro substituents improve antimycobacterial efficacy.
Compound29 (3-(5-methyl-1,2-oxazol-3-yl)-1-[(4-propan-2-ylphenyl)thiophen-2-ylmethyl]urea) Thiophen-2-ylmethyl, oxazole, isopropylphenyl Not explicitly reported (structural analog) Thiophene and oxazole may synergize in target binding.
Compound 3 (from ) Pyridinyl, methylurea Analgesic Methylurea backbone critical for analgesic activity.

Key Structural Insights :

  • Aromatic Substituents : The thiophen-2-ylmethyl group in the target compound and Compound29 contrasts with phenyl or pyridinyl groups in analogues. Thiophene’s electron-rich nature may improve interactions with hydrophobic pockets in biological targets.
  • Functional Groups : Nitro (in 7f) and chloro (in 4j) substituents significantly boost antibacterial and antimycobacterial activities, respectively, suggesting electrophilic groups enhance bioactivity .

Activity Trends :

  • Antimicrobial vs. Central Nervous System (CNS) Activity: Azetidinone-phenothiazine derivatives (e.g., 7f, 4j) show pronounced antimicrobial effects, whereas methylurea derivatives (e.g., Compound 3) are more CNS-targeted. The target compound’s thiophene and pyrrolidinone groups may position it for dual applications, though experimental validation is needed.
  • Role of Urea/Thiourea : Urea derivatives generally exhibit better solubility and hydrogen-bonding capacity than thioureas, which may explain their prevalence in antimicrobial and enzyme-targeting applications .

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic and Computational Data

Compound / Study Crystallographic System Key Interactions Software/Tools Used References
Target Compound Not reported Inferred: C–H···N and π-π stacking Mercury (for void analysis)
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole () Monoclinic (P21/n) C–H···N, thiophene π-stacking Bruker SMART X2S diffractometer

Molecular Packing Insights :

  • Thiophene-containing compounds (e.g., ) exhibit π-π stacking and weak hydrogen bonds (C–H···N), which stabilize crystal lattices and may correlate with improved solid-state stability .
  • Computational tools like Mercury enable visualization of intermolecular interactions, aiding in the design of derivatives with optimized solubility and bioavailability .

Q & A

Basic: How can researchers optimize the multi-step synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea to improve yield and purity?

Methodological Answer:
The synthesis involves three critical steps: (1) formation of the pyrrolidinone ring via cyclization, (2) introduction of the thiophen-2-ylmethyl group via nucleophilic substitution, and (3) urea linkage formation using isocyanate chemistry.

  • Key Parameters:
    • Step 1: Use anhydrous ethanol as a solvent and catalytic triethylamine to enhance cyclization efficiency (70–80°C, 12–24 hours) .
    • Step 2: Optimize substitution reactions by employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene attachment, ensuring inert atmosphere and precise stoichiometry .
    • Step 3: Control urea formation by slow addition of phenyl isocyanate to avoid side reactions (monitor via TLC; Rf = 0.5 in ethyl acetate/hexane 1:1) .
  • Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization in dichloromethane/hexane .

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